REACTION_CXSMILES
|
[CH2:1]1[O:9][C:8]2[C:3](=[CH:4][C:5]([N+:15]([O-])=O)=[C:6]([CH:10]=[CH:11][C:12](O)=[O:13])[CH:7]=2)[O:2]1>CN(C=O)C.C(O)C.Cl.[Pd]>[CH2:1]1[O:2][C:3]2[CH:4]=[C:5]3[C:6]([CH2:10][CH2:11][C:12](=[O:13])[NH:15]3)=[CH:7][C:8]=2[O:9]1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1OC2=CC(=C(C=C2O1)C=CC(=O)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reduced catalytically at 1 atm., 22° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C3CCC(NC3=CC2O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |